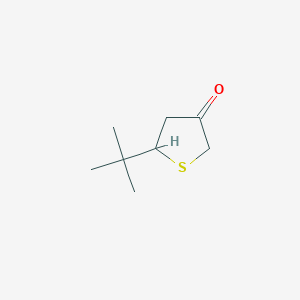

5-Tert-butylthiolan-3-one

Description

5-Tert-butylthiolan-3-one is an organic compound with the molecular formula C₈H₁₄OS It is a thiolane derivative, characterized by a tert-butyl group attached to the thiolane ring

Properties

IUPAC Name |

5-tert-butylthiolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14OS/c1-8(2,3)7-4-6(9)5-10-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENNGEFXTBJXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butylthiolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylthiol with a suitable ketone in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiolane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Attack at the Ketone Group

The ketone moiety in 5-tert-butylthiolan-3-one is susceptible to nucleophilic addition reactions. For example:

-

Grignard Reagents : Reaction with organomagnesium halides (e.g., t-BuMgCl) could generate tertiary alcohols (e.g., t-BuSH → t-BuSMgCl ).

-

Reduction : Catalytic hydrogenation or use of reducing agents (e.g., NaBH₄) may reduce the ketone to a secondary alcohol.

Key Mechanistic Insight :

The bulky tert-butyl group may sterically hinder nucleophilic attack, favoring less hindered positions or requiring elevated temperatures.

Deprotonation and Ring-Opening Reactions

The α-hydrogens adjacent to the ketone or sulfur atom may exhibit acidity due to conjugation with the carbonyl or sulfur lone pairs.

-

Deprotonation : Strong bases like tert-butyllithium (t-BuLi) could abstract α-hydrogens, forming enolates or thiolate intermediates .

-

Ring-Opening : Acidic conditions might protonate the sulfur, leading to ring-opening via cleavage of the C–S bond, analogous to E1 elimination in tertiary alkyl halides .

Example Reaction Pathway :

-

Protonation of sulfur under acidic conditions.

-

Cleavage of the C–S bond to generate a carbocation intermediate.

-

Trapping by nucleophiles (e.g., H₂O, alcohols) to form open-chain products.

Oxidation of the Thiolane Ring

The sulfur atom in the thiolane ring can undergo oxidation:

-

Sulfoxide Formation : Mild oxidizing agents (e.g., H₂O₂) may convert the sulfide to a sulfoxide.

-

Sulfone Formation : Strong oxidants (e.g., tert-butyl nitrite ) could yield a sulfone.

Thermodynamic Considerations :

The tert-butyl group’s electron-donating effect may stabilize sulfoxides over sulfones under controlled conditions.

Reactivity of the tert-Butyl Group

The tert-butyl substituent may participate in:

-

Friedel-Crafts Alkylation : In acidic media, the tert-butyl group could act as an electrophile for aromatic systems.

-

Deprotonation : t-BuLi may abstract hydrogens from the tert-butyl group itself, though steric hindrance would limit this .

Research Gaps and Limitations

No direct studies on this compound were identified in the provided sources. The above analysis relies on extrapolation from:

Further experimental validation is required to confirm these pathways.

Scientific Research Applications

Pharmaceutical Applications

2.1 Antioxidant Properties

Research has indicated that compounds with similar structures exhibit antioxidant properties. For instance, the presence of the tert-butyl group can enhance the stability of radical species, allowing for potential applications in preventing oxidative stress-related diseases. Studies on related compounds suggest that they can mitigate cellular damage by scavenging free radicals and enhancing endogenous antioxidant defenses .

2.2 Drug Development

5-Tert-butylthiolan-3-one may serve as a scaffold in drug design, particularly in synthesizing novel therapeutic agents. Its ability to form stable complexes with metal ions can be leveraged in developing metal-based drugs with enhanced biological activity against cancer cells or microbial infections .

Material Science Applications

3.1 Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. The compound's hydrophobic nature allows it to be used as an additive in non-polar polymers, enhancing their performance in various applications such as coatings and adhesives.

3.2 Stabilizers in Plastics

Similar compounds are often used as stabilizers in plastics to prevent degradation from UV light and heat. The antioxidant properties of this compound could provide effective stabilization, thereby extending the lifespan of plastic products .

Environmental Applications

4.1 Remediation of Contaminated Sites

Research indicates that sulfur-containing compounds can play a role in bioremediation processes by enhancing the bioavailability of heavy metals or degrading organic pollutants in contaminated environments. This compound may facilitate these processes through its interactions with soil microorganisms or by acting as a chelating agent .

4.2 Analysis of Environmental Samples

The compound can also be utilized as a marker in environmental studies to trace pollution sources or assess the effectiveness of remediation efforts due to its distinct chemical signature.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Tert-butylthiolan-3-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

- 5-Tert-butylthiolane-2-one

- 5-Tert-butylthiolane-4-one

- 5-Tert-butylthiolane-3-thiol

Uniqueness

5-Tert-butylthiolan-3-one is unique due to the position of the tert-butyl group and the ketone functionality, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .

Biological Activity

5-Tert-butylthiolan-3-one is a sulfur-containing organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods involving the reaction of tert-butyl groups with thiol compounds. The presence of the tert-butyl group is significant as it influences the compound's lipophilicity and metabolic stability, which are critical factors in drug design and efficacy .

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its antioxidant properties, antimicrobial effects, and potential anticancer activities.

Antioxidant Activity

Research has demonstrated that compounds containing sulfur groups exhibit significant antioxidant properties. In particular, thioether derivatives have shown effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related damage in biological systems . The antioxidant mechanism is primarily attributed to the ability of the thiol group to donate electrons and neutralize reactive oxygen species (ROS).

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses inhibitory effects against various bacterial strains. The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential cellular processes, leading to cell death .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated in vitro. In experiments involving human prostate cancer cell lines, this compound demonstrated cytotoxic effects comparable to established chemotherapeutic agents. The compound appears to induce apoptosis through pathways involving DNA damage response mechanisms, particularly by activating protein kinases associated with cell cycle regulation .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Prostate Cancer Cell Lines : In a study assessing various derivatives' cytotoxicity, this compound was found to significantly reduce cell viability in androgen-resistant prostate cancer cells . The compound's selectivity for cancer cells over normal cells was noted, indicating its potential as a targeted therapy.

- Bacterial Inhibition : Another study focused on the compound's antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, with mechanisms involving membrane disruption and interference with metabolic pathways .

Research Findings Summary

| Activity | Mechanism | Findings |

|---|---|---|

| Antioxidant | Electron donation to neutralize ROS | Effective scavenging of DPPH radicals |

| Antimicrobial | Disruption of cell membranes | Inhibitory effects against multiple bacterial strains |

| Anticancer | Induction of apoptosis via DNA damage pathways | Significant cytotoxicity in prostate cancer cell lines |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 5-Tert-butylthiolan-3-one in laboratory settings?

- Methodological Guidance :

- Synthesis : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using a thiolactone precursor and tert-butylating agents. Monitor progress via TLC or GC-MS.

- Characterization : Use H/C NMR to confirm the thiolan-3-one ring structure and tert-butyl substitution. Mass spectrometry (MS) and FT-IR can validate molecular weight and functional groups.

- Purity : Perform HPLC with a polar column (e.g., C18) to assess purity. Always include retention time and baseline separation criteria .

- Experimental Reproducibility : Document reaction parameters (e.g., molar ratios, stirring rates) and provide raw spectral data in supplementary materials to enable replication .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Key Protocols :

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or incompatible materials (e.g., strong oxidizers) .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Analytical Strategies :

- Variable-Temperature NMR : Use VT-NMR to assess dynamic effects (e.g., ring puckering) that may obscure splitting patterns.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to confirm conformational assignments .

- Crystallography : Obtain single-crystal X-ray structures to unambiguously resolve stereochemical ambiguities .

Q. What experimental designs are suitable for studying the hydrolytic degradation mechanisms of this compound under varying pH conditions?

- Methodology :

- Kinetic Studies : Conduct time-dependent HPLC or UV-Vis analyses at pH 2–12 to track degradation products. Use pseudo-first-order kinetics to model reaction rates.

- Product Identification : Isolate intermediates via column chromatography and characterize using LC-MS/MS and H NMR.

- Stability Testing : Store samples in buffered solutions (e.g., phosphate, acetate) at 25°C and 40°C to simulate accelerated degradation .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Computational Workflow :

- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces (EPS) and identify electrophilic sites on the thiolan-3-one ring.

- Transition State Analysis : Locate transition states using QST2/QST3 methods to estimate activation energies for nucleophilic attack.

- Solvent Effects : Include implicit solvent models (e.g., PCM) to account for polarity impacts on reaction pathways .

Methodological Best Practices

Q. What strategies ensure robust literature reviews for identifying gaps in this compound research?

- Systematic Approaches :

- Database Searches : Use SciFinder and Reaxys with keywords (e.g., "thiolan-3-one derivatives," "tert-butyl substitution effects") and Boolean operators. Filter results by synthesis methods or biological activity.

- Citation Tracking : Employ tools like Web of Science to trace seminal papers and recent citations.

- Critical Appraisal : Cross-reference findings across multiple sources (e.g., peer-reviewed journals, patents) to validate claims and identify conflicting data .

Q. How should researchers structure experimental sections in manuscripts to enhance reproducibility for this compound studies?

- Documentation Standards :

- Detailed Procedures : Specify equipment models (e.g., Bruker AVANCE III HD NMR), reagent grades, and purification methods (e.g., column chromatography conditions).

- Data Transparency : Include raw spectral data (e.g., NMR integrals, MS fragmentation patterns) in supplementary files. Use SI to report minor byproducts or failed experiments.

- Ethical Compliance : Disclose any safety incidents or protocol deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.